molecular formula C6H5FN2O3 B3306577 2-Amino-6-fluoro-4-nitrophenol CAS No. 928118-13-2

2-Amino-6-fluoro-4-nitrophenol

Cat. No. B3306577
CAS RN: 928118-13-2
M. Wt: 172.11 g/mol
InChI Key: IEUSTEIALPMDEF-UHFFFAOYSA-N
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Description

2-Amino-6-fluoro-4-nitrophenol is a derivative of m-fluoronitrobenzene . It is a solid compound with a molecular weight of 172.12 . It is often stored in a dark place under an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of 2-Fluoro-4-nitrophenol involves the dissolution of Sodium hydride in dimethyl sulfoxide at 70° C. Aldoxime is then added slowly, followed by 3,4-difluoronitrobenzene. The mixture is stirred for two hours at 35°-40° C .


Molecular Structure Analysis

The molecular formula of 2-Amino-6-fluoro-4-nitrophenol is C6H5FN2O3 . The InChI code is 1S/C6H5FN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2 .


Chemical Reactions Analysis

Nitrophenols, such as 2-Amino-6-fluoro-4-nitrophenol, are more acidic than phenol itself . They can undergo nucleophilic aromatic substitution reactions, especially when activated by strongly electron-attracting groups .


Physical And Chemical Properties Analysis

2-Amino-6-fluoro-4-nitrophenol is a solid compound . Nitrophenols, in general, are expected to be highly soluble in water and have low vapor pressures .

Mechanism of Action

The mechanism of action of nitrophenols involves the replacement of the hydrogen atom in the amino group by different organic radicals . This can lead to an increase in fungicidal activity .

Safety and Hazards

This compound is classified as dangerous with hazard statements H302-H315-H317-H318-H410 . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also suspected of causing genetic defects . Safety measures include avoiding ingestion and inhalation, and using personal protective equipment .

Future Directions

Nitrophenols are used as intermediates in the production of pharmaceuticals, dyes, pesticides, wood preservatives, and explosives . Current research is aimed at understanding the harmful effects of chemicals on the environment and human health . The fungicidal properties of 2-Amino-4-nitrophenol and its derivatives are also being studied .

properties

IUPAC Name

2-amino-6-fluoro-4-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O3/c7-4-1-3(9(11)12)2-5(8)6(4)10/h1-2,10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUSTEIALPMDEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-fluoro-4-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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